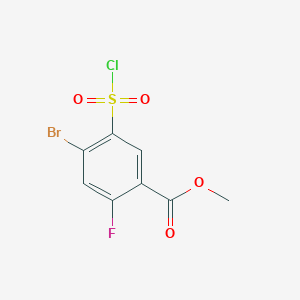
Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate
Vue d'ensemble
Description
“Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a bromo group (-Br), a chlorosulfonyl group (-SO2Cl), and a fluorine atom (-F). These functional groups suggest that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. However, its synthesis would likely involve the introduction of the bromo, chlorosulfonyl, and fluoro substituents onto a benzoate backbone in a series of steps, each requiring specific reagents and conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromo, chlorosulfonyl, and fluoro substituents on the benzene ring of the methyl benzoate backbone. The exact structure would depend on the positions of these substituents on the ring.Chemical Reactions Analysis
The bromo, chlorosulfonyl, and fluoro groups are all potential sites of reactivity. They could undergo substitution reactions with appropriate nucleophiles. The ester group could also participate in reactions such as hydrolysis, reduction, or transesterification.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and ester groups would likely make it more polar than simple aromatic hydrocarbons.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate is a compound of interest due to its unique functional groups, which make it a valuable intermediate in organic synthesis. The literature indicates a focus on developing practical and efficient synthetic routes for related compounds, highlighting the importance of such intermediates in pharmaceuticals, materials science, and organic chemistry. For example, Qiu et al. (2009) describe a practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to the structural motif of Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate, emphasizing the challenges and solutions in synthesizing fluorinated aromatic compounds for industrial applications (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Health Implications
While the specific environmental and health impacts of Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate are not directly discussed, related research on brominated and chlorinated compounds sheds light on the broader context of using such chemicals. Studies on brominated flame retardants and chlorinated parabens, for instance, reveal concerns about their persistence in the environment and potential health effects. These findings underscore the importance of understanding the fate and impact of chemically similar substances (Haman, Dauchy, Rosin, & Munoz, 2015; Birnbaum, Staskal, & Diliberto, 2003).
Applications in Material Science and Organic Chemistry
The synthesis and application of compounds with functional groups similar to Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate play a crucial role in the development of new materials and organic synthesis methodologies. For example, research on electrochemical surface finishing and energy storage technology with room-temperature ionic liquids (RTILs) demonstrates the intersection of organic synthesis with material science, highlighting the potential of such compounds in advancing technology (Tsuda, Stafford, & Hussey, 2017).
Safety And Hazards
Without specific information, it’s difficult to provide detailed safety and hazard information. However, compounds containing bromo and chlorosulfonyl groups can often be hazardous and should be handled with care.
Orientations Futures
The future directions for the study or use of this compound would depend on its properties and potential applications. It could be of interest in the development of new synthetic methodologies or in the synthesis of complex molecules.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be required. Always follow standard safety procedures when handling chemical compounds. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
methyl 4-bromo-5-chlorosulfonyl-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO4S/c1-15-8(12)4-2-7(16(10,13)14)5(9)3-6(4)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHWNKSWWMAMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417688.png)
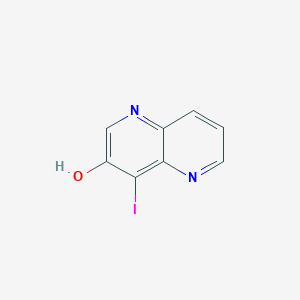
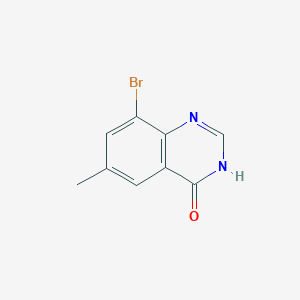

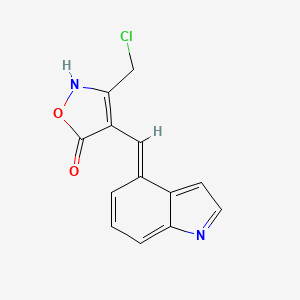
![3-[4-(3-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417701.png)

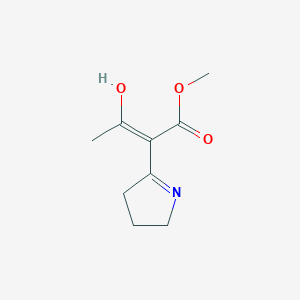
![Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417704.png)
![2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1417705.png)
![9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417706.png)
![2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417709.png)

![3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417711.png)